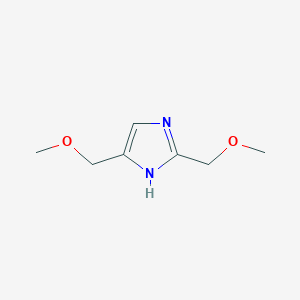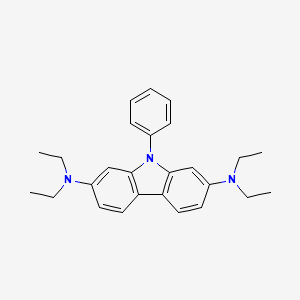
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl iodide, phenylboronic acid, and palladium catalysts under specific conditions such as elevated temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N2,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~,N~2~,N~7~,N~7~-Tetraethyl-9H-carbazole-2,7-diamine
- N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-phenyl-9H-carbazole-2,7-diamine
- N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-(4-methoxyphenyl)-9H-carbazole-2,7-diamine
Uniqueness
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its tetraethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
113991-86-9 |
|---|---|
Molekularformel |
C26H31N3 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
2-N,2-N,7-N,7-N-tetraethyl-9-phenylcarbazole-2,7-diamine |
InChI |
InChI=1S/C26H31N3/c1-5-27(6-2)21-14-16-23-24-17-15-22(28(7-3)8-4)19-26(24)29(25(23)18-21)20-12-10-9-11-13-20/h9-19H,5-8H2,1-4H3 |
InChI-Schlüssel |
DDDPKXSAONWZQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3=C(N2C4=CC=CC=C4)C=C(C=C3)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
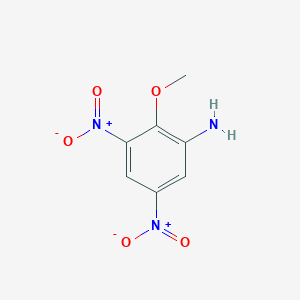

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
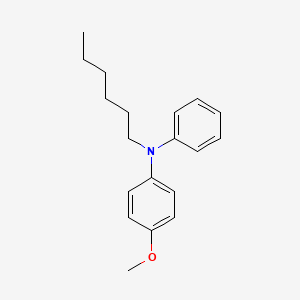
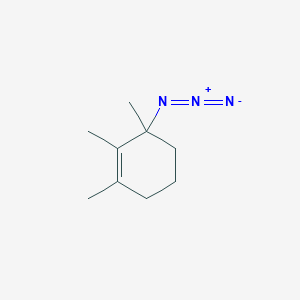
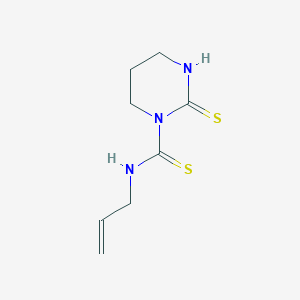
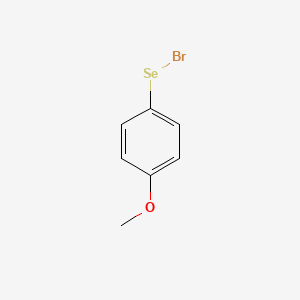
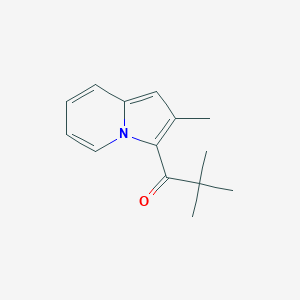
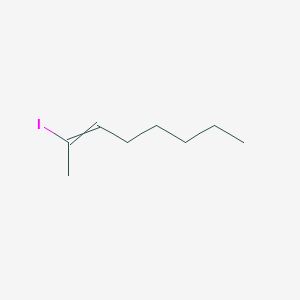
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
